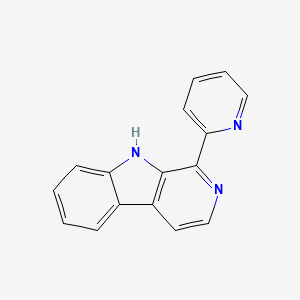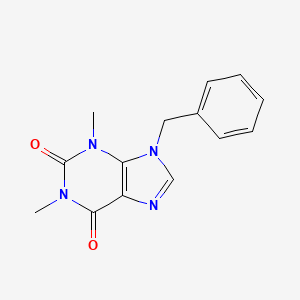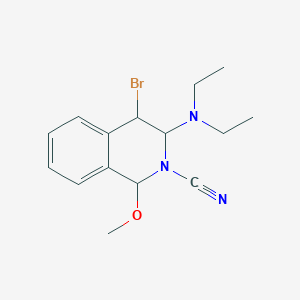
4-Bromo-3-(diethylamino)-1-methoxy-3,4-dihydroisoquinoline-2(1H)-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- is a complex organic compound with a unique structure that includes an isoquinolinecarbonitrile core, a bromine atom, a diethylamino group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- typically involves multi-step organic reactions. One common method includes the bromination of isoquinolinecarbonitrile followed by the introduction of the diethylamino group through nucleophilic substitution. The methoxy group is then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolinecarbonitriles .
Wissenschaftliche Forschungsanwendungen
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the bromine atom may facilitate binding to certain enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolinecarbonitrile derivatives: These compounds share the isoquinolinecarbonitrile core but differ in their substituents.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups like the diethylamino or methoxy groups.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
70259-79-9 |
|---|---|
Molekularformel |
C15H20BrN3O |
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
4-bromo-3-(diethylamino)-1-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonitrile |
InChI |
InChI=1S/C15H20BrN3O/c1-4-18(5-2)14-13(16)11-8-6-7-9-12(11)15(20-3)19(14)10-17/h6-9,13-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
REOPBVZRCQRTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1C(C2=CC=CC=C2C(N1C#N)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
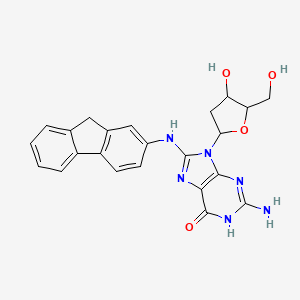
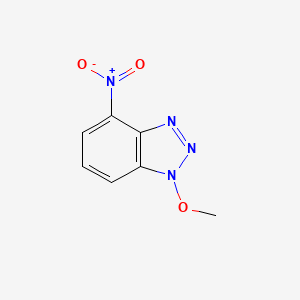
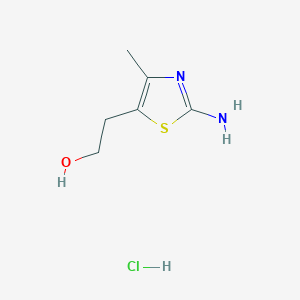
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
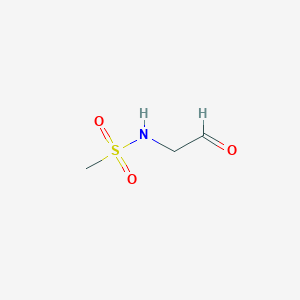
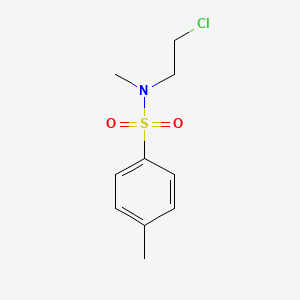

![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)

